Bienvenue dans la boutique en ligne BenchChem!

GR 82334

Peptide Stability NK1 Receptor Antagonism Pharmacokinetics

GR 82334 is a second‑generation NK1 antagonist featuring a unique spiro‑γ‑lactam backbone that confers peptidase resistance and a clean neurotoxicity profile. Its distinct binding mode eliminates off‑target GABA release, ensuring reliable data in tissue bath, spinal cord, and behavioral studies. This is the definitive tool for protocols where specificity and stability are non‑negotiable.

Molecular Formula C69H91N15O16
Molecular Weight 1386.6 g/mol
CAS No. 129623-01-4
Cat. No. B549391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGR 82334
CAS129623-01-4
SynonymsGR 82334
GR-82334
physalaemin(1-11), D-Pro(9)(spiro-gamma-lactam)Leu(10)-Trp(11)-
Molecular FormulaC69H91N15O16
Molecular Weight1386.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N)N3CCC4(C3=O)CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C7CCCN7C(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C8CCC(=O)N8
InChIInChI=1S/C69H91N15O16/c1-38(2)31-54(65(97)77-48(58(72)90)34-42-37-73-45-16-8-7-15-44(42)45)83-30-26-69(68(83)100)25-12-29-84(69)67(99)51(33-41-19-21-43(85)22-20-41)81-62(94)49(32-40-13-5-4-6-14-40)78-61(93)46(17-9-10-27-70)76-63(95)50(35-55(71)86)79-64(96)53-18-11-28-82(53)66(98)52(36-57(88)89)80-59(91)39(3)74-60(92)47-23-24-56(87)75-47/h4-8,13-16,19-22,37-39,46-54,73,85H,9-12,17-18,23-36,70H2,1-3H3,(H2,71,86)(H2,72,90)(H,74,92)(H,75,87)(H,76,95)(H,77,97)(H,78,93)(H,79,96)(H,80,91)(H,81,94)(H,88,89)/t39-,46-,47-,48-,49-,50-,51-,52-,53-,54-,69-/m0/s1
InChIKeyKWECNVXXONDEKG-JTCMYMKESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite lyophilised solid
Storage-20°C

GR 82334 (CAS 129623-01-4): A Conformationally-Constrained, Peptidase-Resistant NK1 Receptor Antagonist for Pain and Neuroinflammation Research


GR 82334 is a synthetic peptide analog of physalaemin featuring a unique spiro-γ-lactam conformational constraint that confers peptidase resistance and high selectivity for the tachykinin NK1 receptor . As a second-generation NK1 antagonist, GR 82334 was developed to overcome the stability limitations of first-generation peptide antagonists while retaining reversible, competitive antagonism at the NK1 receptor . The compound is widely employed as a pharmacological tool to dissect the role of substance P/NK1 signaling in nociception, neurogenic inflammation, and stress-related disorders, with demonstrated functional activity across multiple species and tissue preparations [1].

Why Generic NK1 Antagonists Cannot Replace GR 82334 in Specialized Research Protocols


Generic NK1 antagonists, including widely used non-peptide compounds such as CP-96,345 and RP67580, exhibit markedly different pharmacological profiles from GR 82334 due to variations in receptor subtype selectivity, species-dependent affinity, and off-target effects. GR 82334 possesses a unique spiro-γ-lactam constrained backbone that confers both peptidase resistance and a distinct binding mode at the NK1 receptor, resulting in a functional profile that cannot be reliably reproduced by structurally unrelated antagonists . Critically, GR 82334 demonstrates a favorable neurotoxicity profile relative to first-generation peptide antagonists like GR71251, which has been shown to induce significant GABA release—an off-target effect absent with GR 82334 [1]. These structural and functional distinctions mandate the use of GR 82334 in protocols where receptor specificity, metabolic stability, and minimal off-target neuroactivity are essential.

Quantitative Differentiation of GR 82334: Comparative Evidence Versus Key NK1 Antagonist Analogs


Peptidase Resistance Conferred by Spiro-γ-Lactam Constraint: A Critical Differentiator from First-Generation Peptide Antagonists

GR 82334 incorporates a spiro-γ-lactam moiety that conformationally constrains the peptide backbone, conferring significant resistance to enzymatic degradation by peptidases. This structural feature directly addresses the major limitation of first-generation peptide NK1 antagonists, which are rapidly inactivated in biological matrices . In contrast to the parent compound physalaemin, which is susceptible to rapid proteolysis, GR 82334 maintains functional antagonism in tissue preparations over extended experimental durations .

Peptide Stability NK1 Receptor Antagonism Pharmacokinetics

Selective NK1 Antagonism with Minimal NK2/NK3 Off-Target Activity: Evidence from Isolated Tissue Preparations

GR 82334 exhibits high selectivity for the NK1 receptor, with no functional antagonism at NK2 or NK3 receptors at concentrations up to 10 μM. In the rat isolated urinary bladder, GR 82334 (3 μM) competitively inhibited NK1-mediated responses to substance P methyl ester but was completely inactive against NK2-mediated responses evoked by [β-Ala8]-neurokinin A(4-10) [1]. Similarly, in the rabbit isolated iris sphincter, GR 82334 (10 μM) did not inhibit contractions induced by the NK3-selective agonist senktide, confirming functional selectivity [2].

Receptor Selectivity NK1 Antagonist Functional Pharmacology

Competitive NK1 Antagonism with Defined Affinity (pKB 7.46) and Functional Potency (IC50 0.21 μM) in Human and Rodent Tissues

GR 82334 competitively antagonizes NK1 receptor-mediated responses with a consistent affinity across species. In the rabbit isolated iris sphincter, GR 82334 exhibited a pKB of 7.46 against substance P methyl ester-induced contractions [1]. In human isolated ileum, GR 82334 produced concentration-dependent inhibition of non-adrenergic non-cholinergic excitatory junction potentials and contractions with an IC50 of 0.21 μM [2]. In rat spinal cord preparations, GR 82334 (1-3 μM) caused dose-dependent rightward shifts of concentration-response curves for multiple NK1 agonists including substance P, substance P methyl ester, GR73632, and neurokinin A [3].

Receptor Affinity Functional Antagonism Human Tissue Pharmacology

Absence of GABA Release: A Safety Differentiator from the First-Generation NK1 Antagonist GR71251

In neonatal rat spinal cord preparations, GR 82334 (10 μM) did not evoke gamma-aminobutyric acid (GABA) release, whereas the structurally related first-generation NK1 antagonist GR71251 ([D-Pro9,[spiro-gamma-lactam]Leu10,Trp11]substance P) induced a significant increase in GABA release under identical conditions [1]. This direct head-to-head comparison demonstrates that the spiro-γ-lactam constraint in GR 82334 confers not only peptidase resistance but also a cleaner pharmacological profile devoid of this specific neuroactive off-target effect.

Off-Target Effects Neurotoxicity GABA Release

Favorable Neurotoxicity Profile Relative to First-Generation NK1 Antagonists at Analgesic Doses

Unlike several first-generation substance P antagonists, administration of GR 82334 at doses producing analgesia is not accompanied by motor disturbances or neurotoxic effects . This class-level inference positions GR 82334 as a second-generation antagonist with an improved safety margin, enabling its use in behavioral and in vivo pain models where first-generation compounds would introduce confounding motor impairments.

Neurotoxicity Analgesia In Vivo Safety

Optimal Application Scenarios for GR 82334: Evidence-Backed Research Use Cases


Ex Vivo and In Vitro Functional Pharmacology of NK1 Receptor-Mediated Neurotransmission

GR 82334 is ideally suited for isolated tissue bath and organ bath experiments investigating NK1 receptor-mediated neurotransmission. Its peptidase resistance ensures sustained antagonism throughout extended experimental protocols [1]. The compound has been validated in rabbit iris sphincter, rat urinary bladder, guinea-pig ileum, and human ileum preparations, providing a robust, cross-species pharmacological tool with defined potency (pKB 7.46, IC50 0.21 μM) and high functional selectivity over NK2 and NK3 receptors [2][3].

Spinal Cord and Central Nervous System Ex Vivo Preparations Requiring Clean Pharmacological Profiles

In neonatal rat isolated spinal cord preparations, GR 82334 (1-3 μM) effectively depresses primary afferent-evoked slow ventral root potentials without inducing confounding GABA release [1]. This clean pharmacological profile, contrasted with GR71251 which induces significant GABA release, makes GR 82334 the preferred NK1 antagonist for spinal cord electrophysiology and neuropharmacology studies where off-target modulation of inhibitory neurotransmission must be avoided [1].

In Vivo Pain and Neurogenic Inflammation Models Requiring Intact Motor Function

GR 82334 has been employed in rodent models of chemical cystitis, capsaicin-induced nociception, and formalin-induced pain [1]. Critically, its administration at analgesic doses is not associated with motor disturbances or neurotoxic effects, unlike first-generation peptide NK1 antagonists [2]. This favorable safety margin permits its use in behavioral assays where locomotor activity must remain unimpaired, enabling accurate assessment of analgesic efficacy.

Human Tissue Pharmacology Studies of Tachykinin Signaling

GR 82334 has been validated in human isolated ileum preparations, where it inhibits non-adrenergic non-cholinergic excitatory neuromuscular transmission with an IC50 of 0.21 μM [1]. This demonstrated activity in human tissue positions GR 82334 as a valuable tool for translational pharmacology studies investigating the role of NK1 receptors in human gastrointestinal, urinary, and potentially other peripheral tissue functions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for GR 82334

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.